3-Bromocinnamic acid
Overview
Description
3-Bromocinnamic acid is an organic compound with the molecular formula C9H7BrO2. It is a derivative of cinnamic acid, where a bromine atom is substituted at the third position of the benzene ring. This compound is known for its white to light yellow crystalline powder form and is used as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
It is known that cinnamic acid derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
The specific mode of action of 3-Bromocinnamic acid is not well-documented. As a derivative of cinnamic acid, it may share similar biochemical interactions. Cinnamic acid derivatives are known to interact with their targets, leading to changes in the activity of those targets .
Biochemical Pathways
Cinnamic acid and its derivatives are known to be involved in various biochemical pathways, influencing processes such as inflammation, oxidation, and cell proliferation .
Pharmacokinetics
It is soluble in methanol , which may influence its absorption and distribution in the body.
Result of Action
It is known that cinnamic acid derivatives can have various effects at the molecular and cellular level, such as modulating enzyme activity and influencing cell signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in methanol suggests that its bioavailability and efficacy could be influenced by the presence of certain solvents in the environment.
Biochemical Analysis
Biochemical Properties
It is known to be a metabolite of cinromide
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
3-Bromocinnamic acid is a metabolite of cinromide, and it is formed directly from cinromide and from 3-bromocinnamamide
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromocinnamic acid can be synthesized through the bromination of cinnamic acid. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst. Another method involves the reaction of 3-bromoiodobenzene with acrylic acid under specific conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying .
Chemical Reactions Analysis
Types of Reactions: 3-Bromocinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under specific conditions
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of derivatives with different functional groups.
Oxidation: Conversion to corresponding carboxylates.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
3-Bromocinnamic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its role in drug development and as a metabolite of certain pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of other compounds
Comparison with Similar Compounds
Cinnamic Acid: The parent compound without the bromine substitution.
4-Bromocinnamic Acid: A similar compound with the bromine atom at the fourth position.
Methyl Cinnamate: An ester derivative of cinnamic acid
Uniqueness: 3-Bromocinnamic acid is unique due to the presence of the bromine atom at the third position, which imparts distinct chemical and biological properties. This substitution can influence its reactivity and interactions compared to other cinnamic acid derivatives .
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMUSDCFQUBPAL-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067729, DTXSID301034663 | |
Record name | m-Bromocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-3-(3-Bromophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301034663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14473-91-7, 32862-97-8 | |
Record name | (2E)-3-(3-Bromophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14473-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-(3-bromophenyl)-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014473917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032862978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | M-BROMOCINNAMIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102779 | |
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Record name | 2-Propenoic acid, 3-(3-bromophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | m-Bromocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-3-(3-Bromophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301034663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-bromocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-3-(3-bromophenyl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of the ammonium ion in the self-assembly of 3-bromocinnamic acid?
A: Research suggests that the ammonium ion plays a crucial role in directing the self-assembly of this compound. In structures like ammonium 3-bromocinnamate, the ammonium ion acts as a tether, linking neighboring anions in a head-to-head orientation approximately 4 Å apart. [] This specific arrangement is considered ideal for photodimerization reactions. []
Q2: How does the halogen substituent influence the crystal structure of cinnamic acid derivatives?
A: Comparing the crystal structures of this compound and 3-chlorocinnamic acid reveals the impact of halogen substitution. This compound crystallizes in the C2/c space group, where the C=C bond adopts a cis conformation relative to the phenyl ring's 2-position. [] Conversely, 3-chlorocinnamic acid crystallizes in the P1 space group, exhibiting a trans conformation of the C=C bond relative to the phenyl ring's 2-position. [] These structural differences highlight how seemingly minor changes in halogen substituents can lead to significant alterations in crystal packing.
Q3: What is the significance of the spatial arrangement of this compound and its derivatives in the solid state?
A: The crystal structures of ammonium 3-bromocinnamate and related compounds reveal a layered arrangement. [] This arrangement features hydrophilic regions and double layers of anions. [] Notably, the anions and acid units in these structures often adopt a geometry conducive to photodimerization, with the double bonds positioned at an ideal distance and orientation for this reaction to occur. [] This observation suggests potential applications of these compounds in materials science, particularly in the development of light-responsive materials.
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